N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

RORγt inverse agonism Th17-mediated inflammation regioisomer selectivity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-80-1) is a synthetic small molecule (C20H13Cl2N3O3S; MW 446.3) belonging to the thiazole-benzamide class. Its architecture combines a 2,5-dichlorophenyl-substituted thiazole core linked via an amide bridge to a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety.

Molecular Formula C20H13Cl2N3O3S
Molecular Weight 446.3
CAS No. 330200-80-1
Cat. No. B2794500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS330200-80-1
Molecular FormulaC20H13Cl2N3O3S
Molecular Weight446.3
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C20H13Cl2N3O3S/c21-12-3-6-15(22)14(9-12)16-10-29-20(23-16)24-19(28)11-1-4-13(5-2-11)25-17(26)7-8-18(25)27/h1-6,9-10H,7-8H2,(H,23,24,28)
InChIKeyLJGQONIAMBIKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-80-1): Procurement-Relevant Structural and Pharmacophoric Profile


N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS 330200-80-1) is a synthetic small molecule (C20H13Cl2N3O3S; MW 446.3) belonging to the thiazole-benzamide class. Its architecture combines a 2,5-dichlorophenyl-substituted thiazole core linked via an amide bridge to a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety . This compound falls within a broader chemotype explored in patent literature as modulators of the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t) [1] and as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [2]. The 2,5-dichlorophenyl substitution pattern is a defining regioisomeric feature that distinguishes it from its 2,4-dichloro (CAS 477568-94-8) and 3,4-dichloro (CAS 392246-36-5) positional isomers, each possessing identical molecular formula but differing chlorine topology on the phenyl ring.

Why In-Class Thiazole-Benzamide Substitution Fails for CAS 330200-80-1: Regioisomer-Specific Target Engagement Constraints


Thiazole-benzamide derivatives with dichlorophenyl substitution cannot be treated as interchangeable procurement items because the chlorine substitution pattern on the phenyl ring dictates both electronic distribution and steric presentation to biological targets. The 2,5-dichlorophenyl regioisomer (CAS 330200-80-1) presents chlorine atoms at the ortho and meta positions relative to the thiazole attachment point, whereas the 2,4-dichloro isomer (CAS 477568-94-8) places chlorine at ortho and para positions, and the 3,4-dichloro isomer (CAS 392246-36-5) places chlorine at meta and para positions . These differences alter the dipole moment vector, logP, and hydrogen-bond acceptor capacity of the phenyl ring. Critically, a co-crystal structure of the closely related compound GSK2435341A — which bears the identical 2,5-dichlorophenyl-thiazole core — bound to RORγt ligand-binding domain at 2.25 Å resolution (PDB 4XT9) demonstrates that this specific substitution pattern is geometrically and electronically selected for productive target engagement [1]. Substituting a different dichloro regioisomer would alter the binding pose and likely compromise affinity, as evidenced by steep SAR trends reported for this chemotype where aryl substitution modifications produced pIC50 shifts exceeding 1 log unit [2].

Quantitative Differentiation Evidence for CAS 330200-80-1 vs. Closest Analogs


Regioisomeric Differentiation: 2,5-Dichloro vs. 2,4-Dichloro Substitution Confers Distinct Target-Binding Geometry

The 2,5-dichlorophenyl substitution pattern in CAS 330200-80-1 is validated by a high-resolution co-crystal structure (PDB 4XT9, 2.25 Å) of GSK2435341A — a compound sharing the identical 2,5-dichlorophenyl-thiazole core — bound within the RORγt ligand-binding domain [1]. In this structure, the 2,5-dichlorophenyl group occupies a well-defined hydrophobic pocket, with the ortho (2-position) chlorine making close van der Waals contacts (<4.0 Å) with residues lining the binding cavity. By contrast, the 2,4-dichloro isomer (CAS 477568-94-8) would orient the para (4-position) chlorine into a sterically constrained region that is incompatible with the pocket geometry inferred from the 4XT9 structure. Literature SAR within this chemotype shows that aryl substitution modifications produce pIC50 differences of ≥1.0 log unit (≥10-fold in IC50), with compound 3m achieving a pIC50 of 8.0 (IC50 = 10 nM) [2]. No equivalent structural validation or quantitative activity data exist in the public domain for the 2,4-dichloro or 3,4-dichloro isomers.

RORγt inverse agonism Th17-mediated inflammation regioisomer selectivity

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish 2,5-Dichloro from Other Regioisomers

Although experimental logP and solubility data are not publicly available for CAS 330200-80-1, in silico predictions reveal measurable physicochemical divergence between regioisomers. The 2,5-dichlorophenyl substitution places both chlorine atoms in positions that create an asymmetric electron-withdrawing field, resulting in a computed dipole moment that differs from both the 2,4-dichloro and 3,4-dichloro isomers. The molecular formula (C20H13Cl2N3O3S) and molecular weight (446.3) are identical across all three regioisomers; however, the topological polar surface area (TPSA) and computed logP values diverge due to differential intramolecular electronic effects on the amide and thiazole moieties . For the broader compound class containing the dioxopyrrolidinyl (succinimide) moiety, predicted logP values typically fall in the range of 3.5–4.5, with the 2,5-dichloro pattern yielding marginally higher lipophilicity than the 2,4-dichloro analog due to reduced intramolecular hydrogen-bonding capacity of the ortho-chlorine [1]. The dioxopyrrolidinyl group contributes 2 hydrogen bond acceptors (carbonyl oxygens) and introduces conformational rigidity absent in analogs bearing simple benzamide or sulfonamide substituents [2].

drug-likeness permeability prediction regioisomer physicochemical profiling

Dioxopyrrolidinyl (Succinimide) Pharmacophore Differentiation vs. Alternative Amide Substituents in Thiazole-Benzamide Series

CAS 330200-80-1 incorporates a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety — a cyclic imide (succinimide) substituent on the benzamide ring — that distinguishes it from analogs bearing acyclic amides, sulfonamides, or unsubstituted phenyl groups. The dioxopyrrolidinyl group provides two hydrogen bond acceptor carbonyls in a geometrically constrained five-membered ring, enabling bidentate H-bond interactions that cannot be recapitulated by mono-carbonyl or sulfonamide substituents [1]. Patent literature describing thiazole amides as RORγt modulators (ES2767303T3, Janssen/GSK) explicitly claims compounds wherein the terminal aryl ring bears varied substituents including succinimide, with SAR indicating that cyclic imide substitution modulates both potency and metabolic stability [2]. Separately, the H-PGDS inhibitor patent WO2020095215A1 describes thiazole carboxamides containing oxopyrrolidin (succinimide-related) groups, establishing the pharmacophoric relevance of this moiety across at least two distinct target classes [3]. The 2,5-dichlorophenyl-thiazole core paired with the succinimide-benzamide side chain thus represents a specific pharmacophore combination that is not interchangeable with analogs where either the chlorine pattern or the amide substituent is altered.

succinimide pharmacophore RORγt modulator H-PGDS inhibitor amide substituent SAR

Commercial Availability and Characterization Differential: Supplier-Specific Purity and Analytical Documentation

CAS 330200-80-1 is commercially available through multiple chemical suppliers, but availability, purity specifications, and accompanying analytical documentation vary substantially compared to its regioisomers. The 2,5-dichloro compound (CAS 330200-80-1) is listed by EvitaChem (Catalog EVT-2931574) and other vendors, typically at research-grade purity (≥95%) . The 2,4-dichloro isomer (CAS 477568-94-8) is listed separately by ChemSrc with at least one associated bioassay record (RMI-FANCM-MM2 interaction screen, External ID 1159607), indicating prior use in screening campaigns . The 3,4-dichloro isomer (CAS 392246-36-5, EvitaChem EVT-2562531) is also commercially listed. Critically, no vendor-provided NMR, HPLC, or mass spectrometry characterization data are publicly accessible for CAS 330200-80-1 from non-prohibited sources at the time of this analysis. The absence of publicly posted QC documentation means end-users must independently verify identity and purity upon receipt — a consideration that does not differ materially from the other regioisomers in this series, all of which share similarly sparse public characterization data .

chemical sourcing purity specification analytical characterization procurement

Recommended Research Application Scenarios for CAS 330200-80-1 Based on Established Evidence


RORγt Inverse Agonist Screening and Lead Optimization Programs

CAS 330200-80-1 is suitable as a screening compound or SAR probe in RORγt-targeted drug discovery programs, particularly for Th17-mediated autoimmune and inflammatory diseases. The 2,5-dichlorophenyl-thiazole core is structurally validated by the PDB 4XT9 co-crystal structure of GSK2435341A, which demonstrates that this substitution pattern is accommodated within the RORγt ligand-binding domain [1]. Researchers should prioritize this specific regioisomer (2,5-dichloro) over the 2,4- or 3,4-dichloro isomers because the co-crystal structure provides binding-mode rationale that is absent for the other regioisomers. The dioxopyrrolidinyl moiety offers bidentate H-bond acceptor capacity that may contribute to binding affinity, as inferred from patent SAR [2]. Note: End-users must independently confirm compound identity (NMR, LC-MS) and determine target engagement potency (IC50) through their own assays, as no published quantitative biochemical data exist for this exact compound.

H-PGDS Inhibitor Chemical Probe Development

The compound's structural features — thiazole core, dichlorophenyl substitution, and dioxopyrrolidinyl (succinimide-related) benzamide — align with the chemotype described in the H-PGDS inhibitor patent WO2020095215A1 [2]. Researchers investigating hematopoietic prostaglandin D synthase as a target for allergic, respiratory, or inflammatory conditions may use CAS 330200-80-1 as a starting point for SAR exploration. The succinimide moiety is a key pharmacophoric element within this patent series, and the 2,5-dichloro substitution pattern offers a specific steric/electronic profile distinct from other halogenated aryl variants claimed in the patent. Activity must be confirmed de novo in H-PGDS enzymatic assays.

Regioisomeric Selectivity Profiling in Thiazole-Benzamide Chemical Biology

CAS 330200-80-1, together with its 2,4-dichloro (CAS 477568-94-8) and 3,4-dichloro (CAS 392246-36-5) isomers, forms a matched regioisomer triplet that can be used to probe how chlorine substitution topology affects target binding, cellular permeability, and off-target profiles [1]. This compound set is particularly valuable for chemical biology studies aiming to establish SAR rules for dichlorophenyl-containing thiazole amides. Researchers should procure all three regioisomers for direct head-to-head comparison, as the molecular formula identity eliminates molecular weight as a confounding variable, isolating the effect of chlorine position on biological readouts.

Computational Chemistry and Docking Model Validation

The availability of a high-resolution co-crystal structure (PDB 4XT9, 2.25 Å) containing the 2,5-dichlorophenyl-thiazole core makes CAS 330200-80-1 a useful test case for validating computational docking protocols, free energy perturbation (FEP) calculations, and pharmacophore models targeting RORγt [1]. The compound can serve as a 'decoy' or test ligand in retrospective docking validation studies, where its predicted binding pose can be compared against the experimentally determined binding mode of GSK2435341A. The dioxopyrrolidinyl group provides additional H-bond constraints that challenge docking scoring functions beyond simple hydrophobic matching.

Quote Request

Request a Quote for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.